Cas no 2229689-83-0 (1-(but-1-en-1-yl)-2,2-dimethylcyclopropan-1-amine)

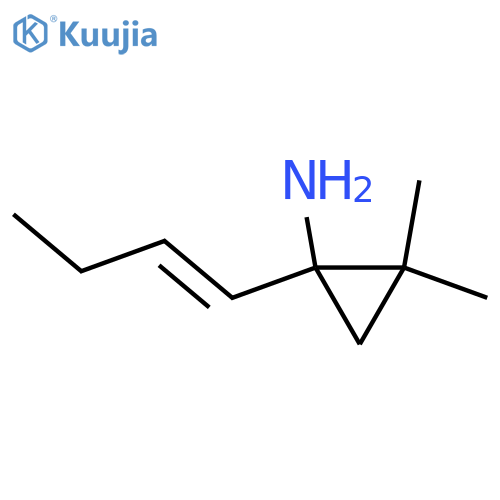

2229689-83-0 structure

商品名:1-(but-1-en-1-yl)-2,2-dimethylcyclopropan-1-amine

1-(but-1-en-1-yl)-2,2-dimethylcyclopropan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-(but-1-en-1-yl)-2,2-dimethylcyclopropan-1-amine

- 2229689-83-0

- EN300-1763280

-

- インチ: 1S/C9H17N/c1-4-5-6-9(10)7-8(9,2)3/h5-6H,4,7,10H2,1-3H3/b6-5+

- InChIKey: GBOYHYZIONCHKC-AATRIKPKSA-N

- ほほえんだ: NC1(/C=C/CC)CC1(C)C

計算された属性

- せいみつぶんしりょう: 139.136099547g/mol

- どういたいしつりょう: 139.136099547g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 158

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

1-(but-1-en-1-yl)-2,2-dimethylcyclopropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1763280-0.5g |

1-(but-1-en-1-yl)-2,2-dimethylcyclopropan-1-amine |

2229689-83-0 | 0.5g |

$1316.0 | 2023-09-20 | ||

| Enamine | EN300-1763280-0.25g |

1-(but-1-en-1-yl)-2,2-dimethylcyclopropan-1-amine |

2229689-83-0 | 0.25g |

$1262.0 | 2023-09-20 | ||

| Enamine | EN300-1763280-5.0g |

1-(but-1-en-1-yl)-2,2-dimethylcyclopropan-1-amine |

2229689-83-0 | 5g |

$3977.0 | 2023-06-03 | ||

| Enamine | EN300-1763280-5g |

1-(but-1-en-1-yl)-2,2-dimethylcyclopropan-1-amine |

2229689-83-0 | 5g |

$3977.0 | 2023-09-20 | ||

| Enamine | EN300-1763280-10.0g |

1-(but-1-en-1-yl)-2,2-dimethylcyclopropan-1-amine |

2229689-83-0 | 10g |

$5897.0 | 2023-06-03 | ||

| Enamine | EN300-1763280-0.1g |

1-(but-1-en-1-yl)-2,2-dimethylcyclopropan-1-amine |

2229689-83-0 | 0.1g |

$1207.0 | 2023-09-20 | ||

| Enamine | EN300-1763280-0.05g |

1-(but-1-en-1-yl)-2,2-dimethylcyclopropan-1-amine |

2229689-83-0 | 0.05g |

$1152.0 | 2023-09-20 | ||

| Enamine | EN300-1763280-1g |

1-(but-1-en-1-yl)-2,2-dimethylcyclopropan-1-amine |

2229689-83-0 | 1g |

$1371.0 | 2023-09-20 | ||

| Enamine | EN300-1763280-2.5g |

1-(but-1-en-1-yl)-2,2-dimethylcyclopropan-1-amine |

2229689-83-0 | 2.5g |

$2688.0 | 2023-09-20 | ||

| Enamine | EN300-1763280-1.0g |

1-(but-1-en-1-yl)-2,2-dimethylcyclopropan-1-amine |

2229689-83-0 | 1g |

$1371.0 | 2023-06-03 |

1-(but-1-en-1-yl)-2,2-dimethylcyclopropan-1-amine 関連文献

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

4. Tunable N-doped hollow carbon spheres induced by an ionic liquid for energy storage applications†Juan Du,Lei Liu,Haixia Wu,Haijun Lv Mater. Chem. Front., 2021,5, 843-850

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

2229689-83-0 (1-(but-1-en-1-yl)-2,2-dimethylcyclopropan-1-amine) 関連製品

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 81216-14-0(7-bromohept-1-yne)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量